

Application Note: Advanced Analytical Characterization of 1-(2-Hy

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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)piperidin-3-ol
CAS No.: 3554-69-6
Cat. No.: B3340280

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Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient

Executive Summary & Analytical Rationale

The characterization of small, highly polar, non-chromophoric scaffolds presents a distinct set of challenges in modern pharmaceutical analysis. 1-(2-Hy) is such a molecule. Featuring a basic tertiary amine and two hydroxyl groups (one primary, one secondary), it is highly hydrophilic and completely lacks

As a Senior Application Scientist, I designed this guide to move beyond generic templates. Standard Reversed-Phase Liquid Chromatography (RPLC) volume (causing severe matrix suppression in MS) and remain invisible to UV detectors. To establish a self-validating, robust analytical profile, we executed a step-by-step execution of HILIC-ESI-MS/MS for trace impurity profiling, HILIC-CAD for universal mass-based quantitation, and GC-EI-MS via silylation

Physicochemical Profiling & Challenge Mapping

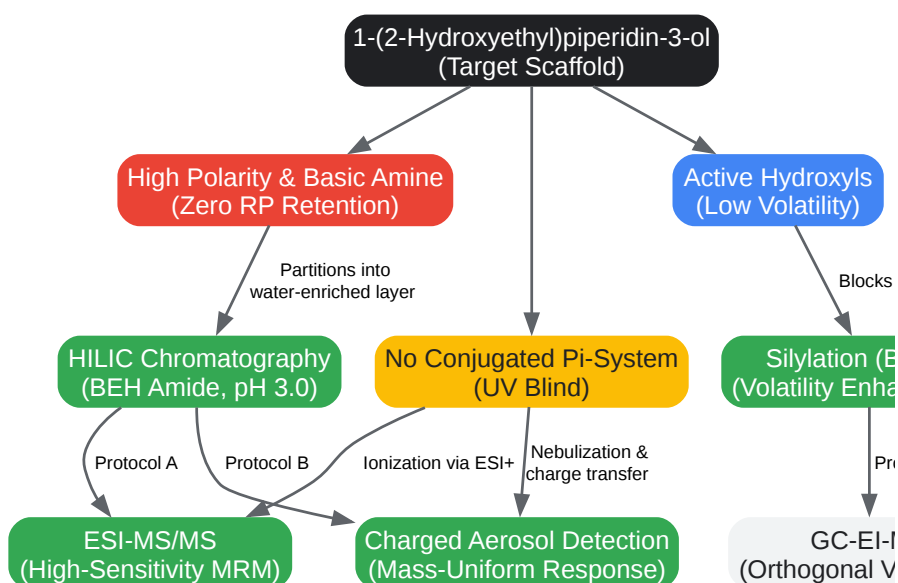
Before selecting an instrument, we must interrogate the molecule's physical chemistry. The table below summarizes the intrinsic properties of 1-(2-Hy)

Table 1: Physicochemical Profile & Analytical Implications

Property	Value / Characteristic	Analytical Bottleneck
Molecular Weight	145.20 g/mol	Low m/z, potential for high background noise in MS.
Polarity (LogP)	Estimated < 0 (Hydrophilic)	Zero retention on C18/C8 phases; elutes in the void volume.
Acid/Base Nature	Basic Tertiary Amine (pKa ~9.5)	Peak tailing due to secondary interactions with free silanols.
Optical Properties	No chromophore	Invisible to UV/Vis detection above 210 nm.
H-Bonding	Two active -OH groups	Low volatility, thermal degradation in standard GC

Logical Workflow Diagram

The following diagram maps the physicochemical challenges directly to our instrumental solutions.



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Figure 1: Analytical workflow logically mapping physicochemical challenges to instrumental solutions.

The "Why": Mechanistic Rationale for Method Selection

The HILIC Advantage for Polar Amines

In standard RPLC, water is the weak solvent and organic (acetonitrile) is the strong solvent. For **1-(2-Hydroxyethyl)piperidin-3-ol**, RPLC results in irreproducible retention. HILIC reverses this paradigm. By utilizing a polar stationary phase (such as an Ethylene Bridged Hybrid Amide) and an organic-rich mobile phase (>50% acetonitrile), the polar analyte partitions into this aqueous layer, achieving excellent retention[1]. Furthermore, maintaining the mobile pH around 3.0, keeping the amine fully protonated, allowing for predictable, sharp peak shapes via weak electrostatic interactions[3].

Overcoming the Chromophore Deficit with CAD

Because this molecule lacks a UV chromophore, traditional Diode Array Detectors (DAD) are useless. While Evaporative Light Scattering Detectors (ELSD) provide a response, their response curves are noisy. Charged Aerosol Detection (CAD) solves this by nebulizing the eluent, drying the particles, and transferring a positive electrical charge to the particles. The resulting signal is directly proportional to the mass of the analyte, providing a uniform response independent of the molecule's chemical structure. This method is ideal for detecting pharmaceutical impurities[4].

Self-Validating Experimental Protocols

Protocol A: Trace Analysis via HILIC-ESI-MS/MS

Purpose: High-sensitivity quantification and impurity profiling in complex matrices.

1. Chromatographic Conditions:

- Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
- Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid.
- Gradient:
 - 0.0 - 1.0 min: 95% B

- 1.0 - 5.0 min: Linear gradient to 60% B
- 5.0 - 6.0 min: Hold at 60% B
- 6.0 - 6.1 min: Return to 95% B (Equilibration for 3 mins).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2.0 μ L (Sample diluent must be >75% Acetonitrile to prevent peak distortion).

2. Mass Spectrometry (ESI+) Parameters:

- Capillary Voltage: 2.5 kV
- Desolvation Temperature: 450°C
- Desolvation Gas: 800 L/hr

Table 2: Optimized MRM Transitions for **1-(2-Hydroxyethyl)piperidin-3-ol**

Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
146.1 [M+H] ⁺	128.1	25	15
146.1 [M+H] ⁺	102.1	25	22
146.1 [M+H] ⁺	84.1	25	30

Self-Validation (SST): Inject a 10 ng/mL standard 6 times. System is validated if Retention Time RSD \leq 1.0% and Peak Area RSD \leq 5.0%.

Protocol B: Universal Quantitation via HILIC-CAD

Purpose: Standard-free mass estimation and mass-balance purity assessment.

1. Chromatographic Conditions:

- Note: Conditions are identical to Protocol A, ensuring seamless method transfer between MS and CAD.
- Critical Requirement: All mobile phase additives must be strictly volatile. Do NOT use phosphate or sodium buffers, as they will permanently foul the system.

2. CAD Detector Settings:

- Evaporator Temperature: 35°C (Optimized for semi-volatile preservation).
- Data Collection Rate: 10 Hz.
- Filter: 3.6 seconds.

Self-Validation (SST): Because CAD response is inherently non-linear over wide concentration ranges, calibration curves must be fitted using a power coefficient (R^2) of the log-log transformed data is \geq 0.995.

Protocol C: Orthogonal Structural Validation via GC-EI-MS

Purpose: High-resolution separation of structural isomers and confirmation of the di-hydroxyl scaffold.

1. Derivatization (Silylation) Procedure:

- Transfer 1.0 mg of **1-(2-Hydroxyethyl)piperidin-3-ol** to a dry glass autosampler vial.
- Add 500 μ L of anhydrous Pyridine (solvent and acid scavenger).

- Add 500 μ L of BSTFA containing 1% TMCS (derivatizing agent).
- Cap tightly, vortex for 10 seconds, and incubate at 70°C for 30 minutes.
- Causality: This converts the two polar -OH groups into non-polar -O-TMS (trimethylsilyl) ethers, increasing the molecular weight from 145 Da to 288.

2. GC-MS Conditions:

- Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 μ m film).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
- Inlet: 250°C, Split ratio 20:1.
- MS Source: Electron Ionization (EI) at 70 eV. Scan range 50 - 400 m/z.

Self-Validation (SST): Monitor the chromatogram for the mono-TMS derivative (MW 217). The reaction is considered complete and validated if the m/z

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